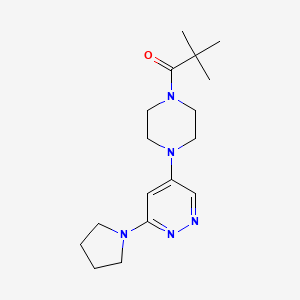

2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one

CAS No.: 1798033-04-1

Cat. No.: VC4137053

Molecular Formula: C17H27N5O

Molecular Weight: 317.437

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798033-04-1 |

|---|---|

| Molecular Formula | C17H27N5O |

| Molecular Weight | 317.437 |

| IUPAC Name | 2,2-dimethyl-1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C17H27N5O/c1-17(2,3)16(23)22-10-8-20(9-11-22)14-12-15(19-18-13-14)21-6-4-5-7-21/h12-13H,4-11H2,1-3H3 |

| Standard InChI Key | VYWQXGZEJUBZIV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |

Introduction

The chemical compound 2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of substituted piperazine derivatives. These compounds are often studied for their potential pharmacological applications, including roles as enzyme inhibitors, receptor ligands, and intermediates in drug development. The compound's structure features a combination of pyridazine, piperazine, and pyrrolidine rings, along with a ketone group attached to a dimethyl-propane backbone.

Structural Overview

The molecular structure of this compound can be broken down into the following components:

-

Core Framework: A piperazine ring substituted with a pyridazinyl group.

-

Side Chains: A pyrrolidine ring attached to the pyridazine moiety and a ketone functional group linked to the piperazine ring via a dimethyl-propane chain.

-

Functional Groups: The ketone group contributes to its reactivity and potential for hydrogen bonding in biological systems.

Synthesis Pathways

The synthesis of compounds like 2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one typically involves:

-

Step 1: Preparation of Pyridazine Derivatives

Pyridazine derivatives are synthesized via cyclization reactions involving hydrazines and diketones or similar precursors. -

Step 2: Formation of Piperazine Intermediates

Piperazine derivatives are alkylated or acylated using halogenated ketones or aldehydes to introduce functional groups. -

Step 3: Coupling Reactions

The pyridazine and piperazine intermediates are coupled through nucleophilic substitution or condensation reactions. -

Step 4: Final Functionalization

The pyrrolidine moiety is introduced via substitution reactions, and the final ketone group is added through oxidation or acylation processes.

Applications and Biological Activity

Compounds with similar structural motifs have been investigated for various biological activities:

-

Enzyme Inhibition: Substituted piperazines often act as inhibitors for enzymes such as cyclooxygenase (COX) or tyrosine kinases, which are targets in anti-inflammatory and anticancer therapies .

-

Receptor Modulation: Pyridazine-containing molecules can interact with G-protein-coupled receptors (GPCRs), potentially modulating neurological or cardiovascular functions .

-

Antimicrobial Properties: Some derivatives exhibit antibacterial or antifungal activity due to their ability to disrupt microbial enzymatic pathways .

Research Findings

Studies on related compounds have revealed:

-

Selective Enzyme Binding: Substituted piperazines show high selectivity towards COX-2 over COX-1 enzymes, making them promising candidates for safer anti-inflammatory drugs .

-

Antitumor Potential: Pyridazine derivatives have demonstrated inhibitory activity against VEGFR-2, a key player in angiogenesis and tumor progression .

-

Neuroprotective Effects: Piperazine compounds have been explored as ligands for serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders .

Limitations and Challenges

While promising, compounds like 2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one face challenges:

-

Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

-

Toxicity Concerns: Detailed toxicological studies are needed to ensure safety.

-

Limited Data Availability: Specific biological activity data for this compound remains sparse.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume